Cas no 851405-53-3 (2-ethoxy-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)

2-ethoxy-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-ethoxy-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
- 851405-53-3
- 2-ethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- AB00669506-01
- AKOS024587123
- F0611-0560
- SR-01000124384-1
- SR-01000124384
-
- Inchi: 1S/C21H22N2O4/c1-3-27-19-7-5-4-6-17(19)21(25)22-11-10-15-12-14-8-9-16(26-2)13-18(14)23-20(15)24/h4-9,12-13H,3,10-11H2,1-2H3,(H,22,25)(H,23,24)
- InChI Key: SDFMHKFDSZGVOX-UHFFFAOYSA-N
- SMILES: O=C1C(=CC2C=CC(=CC=2N1)OC)CCNC(C1C=CC=CC=1OCC)=O
Computed Properties
- Exact Mass: 366.15795719g/mol
- Monoisotopic Mass: 366.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 562
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.7Ų
- XLogP3: 2.9
2-ethoxy-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0611-0560-4mg |
2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-53-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0611-0560-5μmol |
2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-53-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0611-0560-10mg |
2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-53-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0611-0560-15mg |
2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-53-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0611-0560-2μmol |
2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-53-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0611-0560-10μmol |
2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-53-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0611-0560-1mg |
2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-53-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0611-0560-2mg |
2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-53-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0611-0560-5mg |
2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-53-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0611-0560-3mg |
2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-53-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
2-ethoxy-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide Related Literature
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
Additional information on 2-ethoxy-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
2-ethoxy-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS No. 851405-53-3): A Comprehensive Overview
2-ethoxy-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS No. 851405-53-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article aims to provide a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.
The chemical structure of 2-ethoxy-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide is defined by a quinoline core with a methoxy and oxo substituent at the 7 and 2 positions, respectively. The presence of an ethoxy group on the benzene ring and an amide linkage to a substituted ethyl chain further adds to its complexity and functional diversity. The CAS number 851405-53-3 uniquely identifies this compound in chemical databases and literature.
Synthesis of 2-ethoxy-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide typically involves multi-step reactions, including the formation of the quinoline core, introduction of the methoxy and oxo groups, and subsequent functionalization of the benzene ring and ethyl chain. Recent studies have explored various synthetic routes to optimize yield and purity, with a focus on green chemistry principles to minimize environmental impact.
In terms of biological activities, 2-ethoxy-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide has demonstrated significant pharmacological properties. One of the key areas of interest is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Beyond its anti-inflammatory properties, 2-ethoxy-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-y l)ethylbenzamide has also been investigated for its anticancer potential. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.
The pharmacokinetic profile of 2-e thoxy-N - 2 - ( 7 - meth oxy - 2 - ox o - 1 , 2 - dihyd roquino lin - 3 - yl )et hylb enza mi de has been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME) properties. In vivo studies in animal models have shown that this compound exhibits good oral bioavailability and a favorable half-life, making it suitable for further development as an oral therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-e thoxy-N - 2 - ( 7 - meth oxy - 2 - ox o - 1 , 2 - dihyd roquino lin - 3 - yl )et hylb enza mi de in human subjects. Early phase I trials have demonstrated that the compound is well-tolerated at therapeutic doses with no significant adverse effects reported. These findings are encouraging and pave the way for more advanced clinical trials to assess its therapeutic potential in specific disease indications.
In addition to its therapeutic applications, 2-e thoxy-N - 2 - ( 7 - meth oxy - 2 - ox o - 1 , 2 - dihyd roquino lin - 3 - yl )et hylb enza mi de has also been explored for its use in diagnostic imaging. Its unique structural features make it a suitable candidate for conjugation with imaging agents such as fluorophores or radioisotopes. Preliminary studies have shown that labeled derivatives of this compound can be used for non-invasive imaging of specific biological processes in vivo.
The future research directions for 2-e thoxy-N - 2 - ( 7 - meth oxy - 2 - ox o - 1 , 2 dihyd roquino lin yl )et hylb enza mi de include further optimization of its chemical structure to enhance potency and selectivity. Additionally, efforts are underway to develop prodrug forms that can improve solubility and bioavailability while reducing potential side effects.
In conclusion, 2-e thoxy-N ( yl )et hylb enza mi de (CAS No. 851405 ) is a multifaceted compound with promising applications in both therapeutic and diagnostic fields. Its unique chemical structure and biological activities make it a valuable subject for ongoing research and development in medicinal chemistry and pharmaceutical sciences.
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